![molecular formula C20H19FN6 B12375080 3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
QP5020 is a synthetic organic compound known for its potent inhibitory activity against glutaminyl-peptide cyclotransferase-like protein (QPCTL). This compound has shown significant antitumor efficacy and is being explored for its potential in cancer immunotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of QP5020 involves a structure-based approach starting from SEN177. The nitrogen atom in the pyridine core of SEN177 is replaced with a nitrile group to create a benzonitrile-containing compound . This modification enhances the binding affinity of QP5020 to QPCTL.
Industrial Production Methods: Industrial production methods for QP5020 are not extensively documented. the synthesis likely involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: QP5020 primarily undergoes inhibition reactions with QPCTL. It does not undergo typical organic reactions like oxidation, reduction, or substitution in its role as an inhibitor .
Common Reagents and Conditions: The synthesis of QP5020 involves reagents such as benzonitrile and pyridine derivatives. The reaction conditions include controlled temperatures and the use of specific catalysts to facilitate the formation of the desired product .
Major Products Formed: The major product formed from the synthesis of QP5020 is the benzonitrile-based inhibitor itself. The compound is characterized by its high purity and specific inhibitory activity against QPCTL .
Wissenschaftliche Forschungsanwendungen
QP5020 is primarily used in cancer research due to its potent inhibitory activity against QPCTL. It has shown significant antitumor efficacy by enhancing macrophage-mediated phagocytosis of tumor cells and improving the efficacy of PD-1 blockade . Additionally, QP5020 is being explored for its potential in reshaping the tumor microenvironment and modulating immune responses .
Wirkmechanismus
QP5020 exerts its effects by inhibiting the activity of glutaminyl-peptide cyclotransferase-like protein (QPCTL). This inhibition prevents the formation of pyroglutamate on CD47, a crucial immune checkpoint molecule. By blocking this pathway, QP5020 enhances the phagocytosis of tumor cells by macrophages and improves the efficacy of immune checkpoint therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- SEN177
- PQ912
- PBD150
Uniqueness: QP5020 is unique due to its enhanced binding affinity and potency compared to other QPCTL inhibitors like SEN177 and PQ912. The structural modification involving the replacement of the nitrogen atom in the pyridine core with a nitrile group significantly improves its inhibitory activity .
Eigenschaften
Molekularformel |
C20H19FN6 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C20H19FN6/c1-26-13-24-25-20(26)14-7-9-27(10-8-14)19-15(11-22)3-2-4-17(19)16-5-6-18(21)23-12-16/h2-6,12-14H,7-10H2,1H3 |
InChI-Schlüssel |
LCDPXGBXYYBDQE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NN=C1C2CCN(CC2)C3=C(C=CC=C3C4=CN=C(C=C4)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
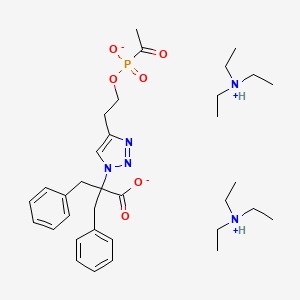
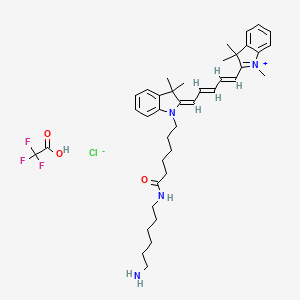
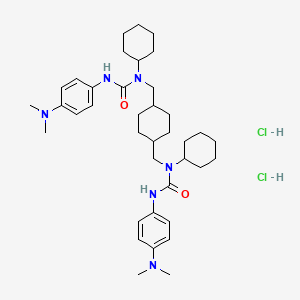
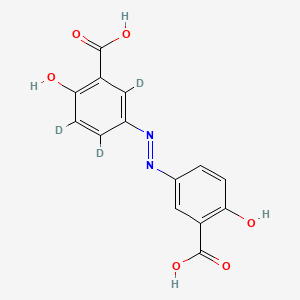
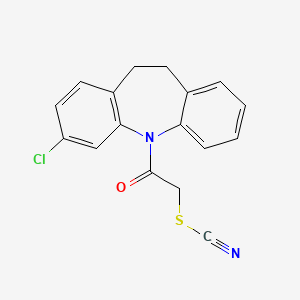
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)
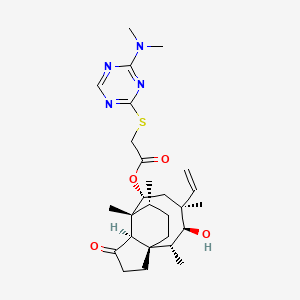
![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
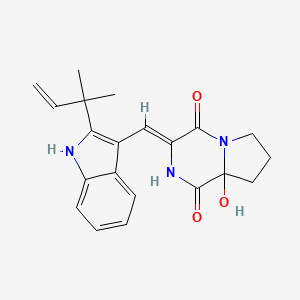
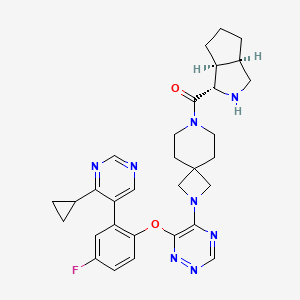
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
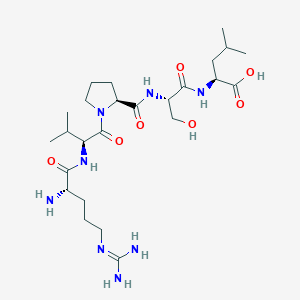
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
